molecular formula C24H36O4 B12404345 3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one

3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one

Cat. No.: B12404345
M. Wt: 388.5 g/mol
InChI Key: CQEUVXBRSLVSPP-BMPKRDENSA-N
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Description

3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a furan ring

Preparation Methods

The synthesis of 3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one involves several steps. The synthetic route typically starts with the preparation of the chrysen-1-yl core, followed by the introduction of the furan ring and the hydroxyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the furan ring play crucial roles in binding to these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other hydroxylated chrysenes and furan derivatives. Compared to these compounds, 3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a furan ring. This combination of features gives it distinct chemical and biological properties.

Properties

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one

InChI

InChI=1S/C24H36O4/c1-22-10-7-17(25)13-16(22)5-6-20-19(22)8-11-23(2)18(4-3-9-24(20,23)27)15-12-21(26)28-14-15/h12,16-20,25,27H,3-11,13-14H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1

InChI Key

CQEUVXBRSLVSPP-BMPKRDENSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CCC[C@@H]4C5=CC(=O)OC5)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCCC4C5=CC(=O)OC5)O)C)O

Origin of Product

United States

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